molecular formula C10H14ClNO3 B1658825 4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride CAS No. 622847-36-3

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride

Cat. No.: B1658825
CAS No.: 622847-36-3
M. Wt: 231.67
InChI Key: SHYQRXCIEUBRPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride can be achieved through several methods. One common approach involves the esterification of 4-Aminomethyl-3-methoxybenzoic acid with methanol in the presence of hydrochloric acid . Another method includes the reaction of 4-(Bromomethyl)benzoic acid methyl ester with sodium azide in dimethyl sulfoxide (DMSO), followed by reduction with triphenylphosphine and subsequent treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. In the context of HCV helicase inhibition, the compound binds to the helicase enzyme, disrupting its function and thereby inhibiting viral replication . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminomethyl-3-methoxybenzoic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and methoxy groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

methyl 4-(aminomethyl)-3-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11;/h3-5H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYQRXCIEUBRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622847-36-3
Record name Benzoic acid, 4-(aminomethyl)-3-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622847-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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